molecular formula C17H18Cl2N4O2S B2755834 N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide CAS No. 712288-99-8

N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide

Cat. No. B2755834
CAS RN: 712288-99-8
M. Wt: 413.32
InChI Key: KZLVEEWOPGIJLU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide involves the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unaffected.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide has a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain proteins that are involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide in lab experiments is its selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions that can be pursued in the study of N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide. One of the areas of interest is in the development of more potent and selective analogs of this compound. Another area of interest is in the study of the mechanism of action of this compound, which can provide insights into the development of new cancer therapies. Finally, the potential applications of this compound in other fields, such as neurodegenerative diseases, can also be explored.
Conclusion:
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide is a compound that has shown promising results in various fields of scientific research. Its potential applications in cancer therapy and other fields make it an attractive candidate for further study. However, careful evaluation of its toxicity and the development of more potent and selective analogs are necessary for its successful translation into clinical practice.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide involves the reaction of 2,4-dichloroaniline with 4-methyl-6-morpholinopyrimidine-2-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2S/c1-11-8-15(23-4-6-25-7-5-23)22-17(20-11)26-10-16(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLVEEWOPGIJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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